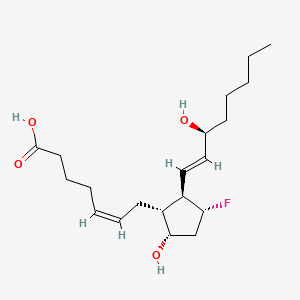
Calcium boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium boranuide is an inorganic compound composed of calcium and boron. It is known for its unique properties, including high thermal stability, hardness, and chemical inertness. These characteristics make it a valuable material in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium boranuide can be synthesized through several methods. One common approach involves the reaction of calcium oxide with boron carbide at high temperatures. The reaction typically occurs at temperatures between 1700°C and 1800°C for 1-2 hours . Another method involves the use of calcium hydride and boron trichloride, which react to form this compound under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale sintering processes. The raw materials, such as calcium oxide and boron carbide, are mixed in precise molar ratios and subjected to high-temperature sintering. This method ensures high purity and minimal impurities in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium boranuide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with strong acids, slowly dissolving to form boron-containing compounds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve the use of hydrogen or other reducing agents to convert this compound into its elemental components.
Substitution: Substitution reactions typically occur with halides or sulfides, where this compound reacts to form new compounds.
Major Products: The major products formed from these reactions include calcium oxide, boron trioxide, and various boron-containing compounds .
Applications De Recherche Scientifique
Calcium boranuide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which calcium boranuide exerts its effects is primarily through its interaction with other chemical species. In catalytic applications, it facilitates reactions by providing a surface for reactants to adsorb and react. The molecular targets and pathways involved depend on the specific application, but generally, it acts by altering the electronic structure of the reactants, thereby lowering the activation energy required for the reaction .
Comparaison Avec Des Composés Similaires
Magnesium boride (MgB2): Known for its superconducting properties.
Aluminum boride (AlB2): Used in high-temperature applications due to its thermal stability.
Titanium boride (TiB2): Noted for its extreme hardness and use in cutting tools.
Propriétés
Formule moléculaire |
B2CaH8 |
|---|---|
Poids moléculaire |
69.77 g/mol |
Nom IUPAC |
calcium;boranuide |
InChI |
InChI=1S/2BH4.Ca/h2*1H4;/q2*-1;+2 |
Clé InChI |
MOUPUCLGEWXWHJ-UHFFFAOYSA-N |
SMILES canonique |
[BH4-].[BH4-].[Ca+2] |
Pictogrammes |
Flammable; Corrosive; Acute Toxic |
Synonymes |
Ca(BD4)2 Ca(BH4)2 calcium borohydride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


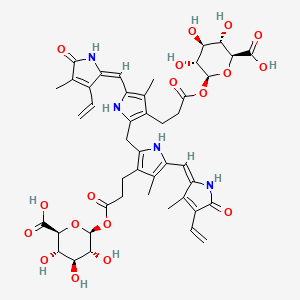
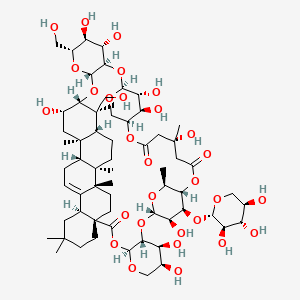

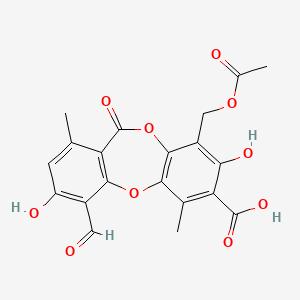

![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-2,4-dimethylbenzamide](/img/structure/B1233706.png)
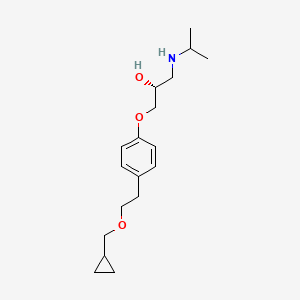
![ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1233711.png)
![N-((1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl)-9-methyl-9H-purin-6-amine](/img/structure/B1233714.png)
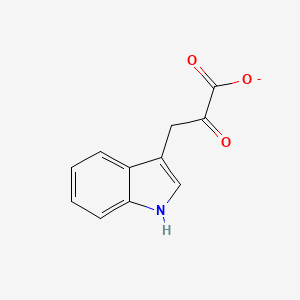

![[(1R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B1233717.png)
